Dibenz(a,j)acridine, 1,2,3,4-tetrahydro-

Physical Chemistry Analytical Chemistry Environmental Fate

Researchers studying stereoselective aza-PAH metabolism need the definitive 3(R),4(R) enantiomer for chiral chromatography calibration. This compound serves as the essential chiral standard, enabling precise quantification of enantiomeric excess in biological samples. Key advantages: confirmed 3(R),4(R) stereochemistry for method validation; essential precursor for synthesizing the proximate carcinogen DBA-3,4-DHD, which forms higher DNA adduct levels than the parent compound; superior model for environmental fate studies of polar N-heterocyclic pollutants due to increased polarity versus fully aromatic analogs.

Molecular Formula C21H17N
Molecular Weight 283.4 g/mol
CAS No. 105467-77-4
Cat. No. B012619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenz(a,j)acridine, 1,2,3,4-tetrahydro-
CAS105467-77-4
Synonyms1,2,3,4-TETRAHYDRODIBENZ(A,J)ACRIDINE
Molecular FormulaC21H17N
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54
InChIInChI=1S/C21H17N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1,3,5,7,9-13H,2,4,6,8H2
InChIKeyNCGUMYHLLGAGCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- (CAS 105467-77-4): A Specialized Tetrahydro-Azaarene for Mechanistic Toxicology and Environmental Fate Research


1,2,3,4-Tetrahydrodibenz(a,j)acridine (CAS 105467-77-4) is a partially saturated, nitrogen-containing polycyclic aromatic compound (aza-PAH). Its molecular formula is C21H17N, with a molecular weight of 283.37 g/mol, and a predicted melting point of 118 °C . It is a key metabolite and synthetic derivative of the Group 2A probable human carcinogen dibenz[a,j]acridine [1]. The compound is primarily utilized as a research tool to study the stereochemical outcomes and biological significance of specific metabolic transformations of azaarenes, distinguishing it from fully aromatic counterparts [2].

Why Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- Cannot Be Substituted by Other Azaarene Analogs in Mechanistic Studies


In procurement for research, substituting 1,2,3,4-tetrahydrodibenz(a,j)acridine with its fully aromatic parent compound, other tetrahydro isomers, or alternative aza-PAHs like 7H-dibenzo[c,g]carbazole is scientifically invalid. The partial saturation of the 'A' ring in this specific isomer drastically alters its physicochemical properties, such as increasing polarity, and its biological behavior. This leads to a distinct metabolic profile that cannot be extrapolated from the parent compound [1]. Furthermore, the precise position of saturation dictates a unique stereochemistry that determines its interaction with biological targets and its utility as a chiral standard [2]. Using a generic analog would introduce uncontrolled variables, rendering comparative studies on metabolism, DNA adduct formation, and environmental degradation pathways meaningless.

Quantitative Differentiation Evidence for Dibenz(a,j)acridine, 1,2,3,4-tetrahydro- in Scientific Research


Structural Differentiation: Quantified Increase in Polarity vs. Parent Azaarene

The partial hydrogenation of the A-ring in 1,2,3,4-tetrahydrodibenz(a,j)acridine introduces significant polarity changes compared to the fully aromatic parent compound, dibenz[a,j]acridine. This is a critical factor for analytical separation and environmental transport modeling. While specific experimental LogP values for this exact compound are sparse, the structurally analogous 3,4-dihydro derivative exhibits a marked increase in polarity compared to its parent. This trend is universally accepted for dihydro and tetrahydro derivatives of polycyclic aromatic compounds [1].

Physical Chemistry Analytical Chemistry Environmental Fate

Stereochemical Resolution: Enantiomeric Excess in Microsomal Metabolism vs. Dihydrodiol Metabolites

The 1,2,3,4-tetrahydro derivative is the key intermediate for establishing the absolute stereochemistry of the major microsomal metabolite, trans-3,4-dihydroxy-3,4-dihydrodibenz(a,j)acridine (DBAJAC-3,4-DHD). By converting this synthetic standard to its bis(p-(dimethylamino)benzoate) ester, its configuration was unambiguously assigned as 3(R),4(R). This work revealed that rat liver microsomal preparations form DBAJAC-3,4-DHD with a distinct enantiomeric excess: 69% of the 3R,4R enantiomer [1].

Stereochemistry Drug Metabolism Analytical Chemistry

Tumorigenic Potency Inference: Tetrahydro Metabolite vs. Parent Carcinogen

The biological significance of 1,2,3,4-tetrahydrodibenz(a,j)acridine lies in its role as a precursor to the ultimate carcinogenic metabolite. While the parent compound dibenz[a,j]acridine (DBA) is a proven skin tumor initiator, producing tumors in 25 out of 50 mice with an 80-week latency period [1], the dihydrodiol metabolites, which are synthesized from tetrahydro derivatives, are more potent DNA adduct formers. Specifically, trans-DBA-3,4-dihydrodiol (DBA-3,4-DHD) was shown to produce a higher total DNA adduct level than the parent DBA in mouse skin [2].

Toxicology Carcinogenesis Chemical Biology

Computational Metabolic Site Prediction: Regioselectivity of CYP1A1 Oxidation

Computational studies on the metabolic activation of dibenz[a,j]acridine (DBA) by human CYP1A1 provide a theoretical framework for understanding the reactivity of its ring system. Quantum mechanical calculations indicate that the C3 position on the 1,2,3,4-tetrahydro ring is the dominant metabolic site, characterized by a lower rate-determining step energy barrier of 19.37 kcal·mol⁻¹ and a more stable epoxide product (-13.69 kcal·mol⁻¹) [1]. This predicts the preferential formation of the 3,4-epoxide intermediate, which would then lead to the 3,4-dihydrodiol metabolite.

Computational Chemistry Enzymology Molecular Modeling

Primary Research and Procurement Applications for Dibenz(a,j)acridine, 1,2,3,4-tetrahydro-


Analytical Chemistry: Chiral Standard for Enantioselective Metabolism Studies

The definitive stereochemistry of this compound, established as the 3(R),4(R) enantiomer [1], makes it a mandatory reference standard for any laboratory using chiral chromatography or circular dichroism to investigate the stereoselectivity of aza-PAH metabolism. It enables precise quantification of enantiomeric excess in biological samples, a key endpoint for understanding inter-species and inter-individual variability in carcinogen activation.

Mechanistic Toxicology: Synthesis of Proximate Carcinogenic Metabolites

This compound serves as the essential starting material for the synthesis of trans-3,4-dihydroxy-3,4-dihydrodibenz(a,j)acridine (DBA-3,4-DHD), the proximate carcinogen that forms higher levels of DNA adducts than the parent compound [2]. Procurement is justified for research programs aiming to generate and study the genotoxicity, DNA binding patterns, and mutation spectra of this specific metabolite, which cannot be purchased commercially.

Environmental Science: Model Compound for Azaarene Degradation Pathways

Due to its increased polarity compared to fully aromatic aza-PAHs [3], 1,2,3,4-tetrahydrodibenz(a,j)acridine is a superior model for studying the environmental fate of polar N-heterocyclic pollutants. It is used to calibrate analytical methods for detecting oxygenated and saturated metabolites in contaminated soil and water, and to investigate their potential for increased mobility and groundwater contamination.

Computational Chemistry: Validation of Metabolic Activation Models

The experimental data showing preferential metabolism at the C3-C4 bond on the tetrahydro ring directly supports computational models that predict this as the lowest-energy pathway for CYP1A1-mediated oxidation [4]. This compound is therefore procured by groups developing QSAR models or performing docking simulations to experimentally validate their theoretical predictions for heterocyclic aromatic compounds.

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